

A Technical Guide to the Synthesis and Purification of ALC-0315

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Compound of Interest

Compound Name: ALC-0315

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Introduction

ALC-0315, or ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a critical ionizable lipid component of the lipid nanoparticle (LNP) delivery system for mRNA-based vaccines, most notably the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its unique chemical structure, featuring a tertiary amine head group and two ester-linked lipid tails, allows for the effective encapsulation and intracellular delivery of mRNA.[3] At physiological pH, **ALC-0315** is neutral, but it becomes protonated in the acidic environment of the endosome, facilitating the release of the mRNA payload into the cytoplasm.[2][3] This guide provides an in-depth overview of the synthesis and purification of **ALC-0315**, drawing from published methodologies to offer a comprehensive resource for researchers and developers in the field of nucleic acid therapeutics.

Synthesis of ALC-0315

Several synthetic routes for **ALC-0315** have been reported, evolving from the initial patented process to more optimized and scalable methods. The core of the synthesis generally involves the formation of an ester linkage and the alkylation of a central amine. Two primary strategies are prevalent: a reductive amination pathway and an amine alkylation pathway.

1. Reductive Amination Pathway

This was the approach detailed in the original patent by Acuitas Therapeutics.[2] It involves the reaction of an aldehyde intermediate with an aminoalcohol.

- Step 1: Esterification. 1,6-Hexanediol is mono-esterified with 2-hexyldecanoic acid. This can be achieved via a Steglich-type esterification using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5] Alternatively, acylation can be performed using 2-hexyldecanoyl chloride.[6]
- Step 2: Oxidation. The terminal alcohol of the resulting monoester is oxidized to an aldehyde. The original patent utilized pyridinium chlorochromate (PCC).[6] However, due to the toxicity of chromium-based reagents, alternative methods like TEMPO-bleach oxidation or Parikh-Doering/Swern oxidations have been employed to yield a cleaner product.[1]
- Step 3: Reductive Amination. The aldehyde intermediate is then reacted with 4-aminobutanol in the presence of a reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), to form the tertiary amine of **ALC-0315**. [1][2]

2. Amine Alkylation Pathway

More recent and often higher-yielding syntheses utilize a direct dialkylation of an amine.[5][6]

- Step 1: Preparation of an Alkylating Agent. 2-Hexyldecanoic acid is reacted with a dihaloalkane, such as 1,6-dibromohexane, in the presence of a base like potassium carbonate (K_2CO_3) in a solvent like DMF.[4][5] This produces 6-bromohexyl-2-hexyldecanoate. Alternatively, 6-bromohexanol can be acylated with 2-hexyldecanoic acid.[6]
- Step 2: Dialkylation. The resulting alkylating agent (e.g., 6-bromohexyl-2-hexyldecanoate) is then reacted with 4-aminobutanol to yield **ALC-0315**. [4][5]

A significant improvement on the original reductive amination route involves protecting the hydroxyl group of 4-aminobutanol as a silyl ether, which improves its solubility in organic solvents and leads to cleaner reactions and higher yields.[1] Continuous flow synthesis has also been explored as a scalable and efficient method for producing **ALC-0315**. [6][7]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data from various reported synthetic methodologies for **ALC-0315**.

Table 1: Yields for Reductive Amination Pathway Steps

Step	Reagents/Conditions	Yield (%)	Reference
Esterification	2-Hexyldecanoic acid, 1,6-hexanediol, DCC, DMAP	Quantitative (crude)	[6]
Oxidation	PCC	73-80%	[6]
Oxidation	TEMPO/bleach	~90% (crude)	[1]
Reductive Amination	Aldehyde, 4-aminobutanol, NaBH(OAc) ₃	~15-20%	[1][6]
Reductive Amination (with protected aminoalcohol)	Aldehyde, silyl-protected 4-aminobutanol, NaBH(OOCt) ₃	47-50% (for coupling), 82% (for desilylation)	[1]

Table 2: Yields for Amine Alkylation Pathway Steps

Step	Reagents/Conditions	Yield (%)	Reference
Esterification/Halogenation	2-Hexyldecanoic acid, 1,6-dibromohexane, K ₂ CO ₃ , DMF	85%	[4] [5]
Dialkylation	6-bromohexyl-2-hexyldecanoate, 4-aminobutanol	62% (up to 80% with recycling)	[4] [5]
Acylation of Bromohexanol	2-Hexyldecanoic acid, 6-bromohexanol, TsOH	76%	[6]
Dialkylation	Bromo-ester, 4-aminobutanol	87%	[6]

Table 3: Overall Yields of Selected Synthetic Routes

Synthetic Route	Key Features	Overall Yield (%)	Reference
Original Reductive Amination (Patent)	PCC oxidation, unprotected 4-aminobutanol	5-10% (in practice)	[1]
Improved Reductive Amination	TEMPO oxidation, protected 4-aminobutanol	~37%	[1]
Amine Alkylation (Dibromohexane)	Two-step process with recycling of intermediates	up to 80%	[5]
Continuous Flow Synthesis	Telescoped four-step process	20%	[6] [7]

Experimental Protocols

Protocol 1: Improved Reductive Amination via Protected Aminoalcohol[\[1\]](#)

- Protection of 4-aminobutanol: 4-aminobutanol is reacted with a suitable silylating agent (e.g., TBDMSCl) to protect the hydroxyl group.
- Oxidation of 6-hydroxyhexyl 2-hexyldecanoate: The alcohol is oxidized using a TEMPO/bleach system in a biphasic CH_2Cl_2 /aqueous medium to yield the corresponding aldehyde. The crude aldehyde is used directly in the next step.
- Reductive Amination: The silyl-protected 4-aminobutanol and the aldehyde are dissolved in CH_2Cl_2 with acetic acid. A solution of sodium triacyloxyborohydride (e.g., $\text{NaBH}(\text{OOCt})_3$) is added slowly via syringe pump. The reaction proceeds at room temperature.
- Deprotection: The resulting silylated **ALC-0315** is treated with HF-pyridine to remove the silyl protecting group.
- Purification: The final product is purified by column chromatography.

Protocol 2: Amine Alkylation via Dibromohexane Intermediate[5]

- Synthesis of 6-bromohexyl-2-hexyldecanoate: 2-Hexyldecanoic acid is reacted with a four-fold excess of 1,6-dibromohexane in DMF with potassium carbonate (K_2CO_3) as the base. The mixture is stirred at room temperature for three days. The product is isolated by column chromatography.
- Synthesis of **ALC-0315**: The purified 6-bromohexyl-2-hexyldecanoate is reacted with 4-aminobutanol. A slight excess (10%) of the bromo-ester is used. The reaction is stirred at room temperature.
- Purification: The final product, **ALC-0315**, is purified using silica gel column chromatography. Unreacted starting materials and mono-alkylation products can be recovered and recycled.

Purification and Characterization

Purification

The primary method for purifying **ALC-0315** and its synthetic intermediates is silica gel column chromatography.[1][4][5] The nonpolar nature of the lipid tails and the polar head group require careful selection of solvent systems.

- For intermediates like the aldehyde or bromo-ester, solvent systems such as hexane/methylene chloride are used.[4][5]
- For the final **ALC-0315** product, a gradient of methanol in a less polar solvent like methylene chloride is typically employed to elute the product from the silica gel.[4][5]

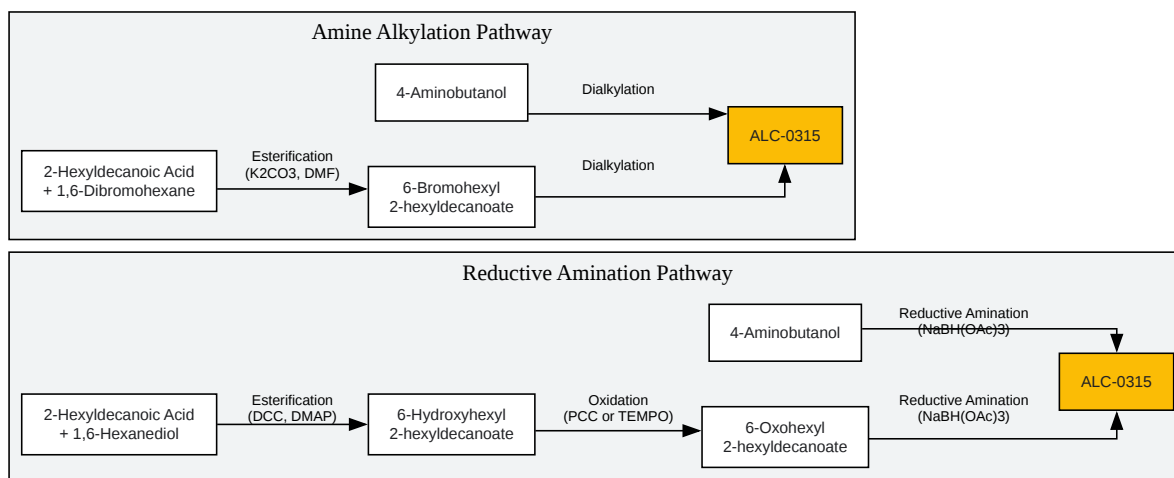
The use of cleaner reactions, as in the improved synthetic routes, greatly facilitates purification by reducing the number of closely related byproducts.[1] In large-scale production, continuous chromatography methods like simulated moving bed (SMB) chromatography could be explored.[6] The purity of the final product is critical, as impurities such as N-oxides can impact the efficacy and safety of the LNP formulation.[8] High-purity **ALC-0315** is typically achieved at >99%.[8]

Characterization

The structure and purity of **ALC-0315** are confirmed using a variety of analytical techniques:

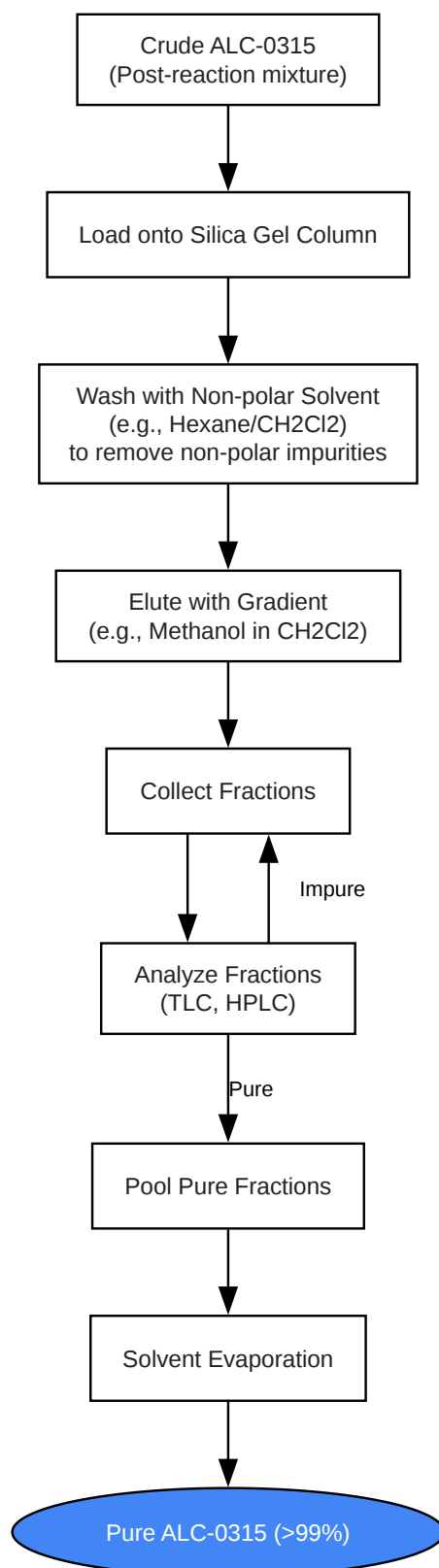
- Nuclear Magnetic Resonance (^1H NMR) spectroscopy is used to confirm the chemical structure of the final product and intermediates.[4][5]
- High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) is used to assess purity.[5][8]
- Mass Spectrometry (MS), particularly high-resolution MS, is used to confirm the molecular weight and to identify and characterize impurities.[9][10] Electron-activated dissociation (EAD) has been shown to be particularly effective for the detailed structural elucidation of **ALC-0315** and its degradation products.[9]

Visualizations



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Caption: Overview of the primary synthetic pathways to **ALC-0315**.



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Caption: General workflow for the purification of **ALC-0315** by column chromatography.

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